10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
The compound 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex tricyclic heterocyclic molecule featuring an oxygen atom (8-oxa) and two nitrogen atoms (5,6-diaza) within its fused ring system. The structure includes a pyridin-3-yl substituent at position 7, a phenyl group at position 4, and an ethoxy group at position 10. Derivatives of this compound, such as its methyl benzoate analog, have been synthesized for applications in medicinal chemistry, particularly as intermediates for bioactive molecules .
Properties
IUPAC Name |
7-ethoxy-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-21-12-6-11-18-20-14-19(16-8-4-3-5-9-16)25-26(20)23(28-22(18)21)17-10-7-13-24-15-17/h3-13,15,20,23H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODLTBILZCIWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and related tricyclic or heterocyclic systems:
Key Observations
Ring Systems and Heteroatoms: The target compound’s tricyclic framework (8-oxa-5,6-diaza) differs from spirocyclic systems (e.g., 7-oxa-9-aza in or 6,7-diaza in ), which often exhibit greater conformational flexibility. The rigid tricyclic core may enhance binding specificity in receptor-ligand interactions.
The pyridin-3-yl moiety introduces a hydrogen-bond acceptor site, analogous to pyrimidinyl groups in kinase-targeting spirocycles , but with distinct electronic properties due to nitrogen positioning.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step cyclization and functionalization, similar to spirocyclic analogs . However, the tricyclic system may require specialized catalysts or conditions to control regioselectivity, as seen in diazaspiro derivatives .
The phenyl and pyridin-3-yl groups mirror motifs in fluorescent probes and anticancer agents , indicating versatility in applications.
Biological Activity
The compound 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings, including data tables and case studies.
Molecular Formula
- Molecular Formula : C23H21N3O2
- IUPAC Name : 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Structural Features
The unique tricyclic structure of this compound includes:
- Ethoxy group : Enhances solubility and biological activity.
- Phenyl and pyridinyl substituents : Contribute to its aromaticity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds similar to 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa have significant anticancer activities. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines.
Case Study: Cytotoxic Activity Evaluation
A study evaluated the cytotoxic effects of related compounds against human cancer cell lines using the MTT assay.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 29 |
| Compound B | MCF-7 | 43.4 |
| Compound C | T47D | 27.3 |
These findings suggest that structural modifications can enhance cytotoxicity, indicating a potential pathway for developing effective anticancer agents .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated significant antibacterial and antifungal activities.
Research Findings
A related study highlighted the effectiveness of thiadiazole derivatives in inhibiting bacterial growth:
| Compound | Activity Type | Reference |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | Streptococcus spp. |
| Thiadiazole Derivative B | Antifungal | Candida albicans |
These results indicate that structural components like thiophene rings may play a crucial role in enhancing antimicrobial efficacy .
The mechanism of action for 10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa involves its interaction with specific enzymes and receptors within cells. The unique tricyclic structure allows for effective binding to biological macromolecules, potentially modulating cellular pathways involved in cancer progression and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
